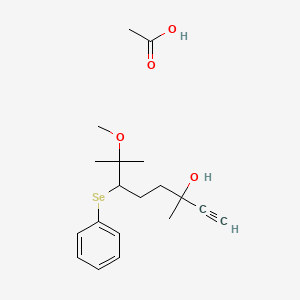
Acetic acid;7-methoxy-3,7-dimethyl-6-phenylselanyloct-1-yn-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;7-methoxy-3,7-dimethyl-6-phenylselanyloct-1-yn-3-ol is a complex organic compound that features a unique combination of functional groups, including an acetic acid moiety, a methoxy group, and a phenylselanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;7-methoxy-3,7-dimethyl-6-phenylselanyloct-1-yn-3-ol typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the alkylation of a phenylselanyl compound with a suitable alkyne, followed by the introduction of the methoxy and acetic acid groups through subsequent reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Acetic acid;7-methoxy-3,7-dimethyl-6-phenylselanyloct-1-yn-3-ol can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding a simpler alkyne derivative.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylselanyl group can yield selenoxides, while reduction can produce simpler alkyne derivatives.
科学的研究の応用
Acetic acid;7-methoxy-3,7-dimethyl-6-phenylselanyloct-1-yn-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.
Industry: Its reactivity and functional groups make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of acetic acid;7-methoxy-3,7-dimethyl-6-phenylselanyloct-1-yn-3-ol involves its interaction with specific molecular targets. The phenylselanyl group can participate in redox reactions, potentially affecting cellular oxidative stress pathways. The methoxy and acetic acid groups may influence the compound’s solubility and reactivity, facilitating its interaction with biological molecules.
類似化合物との比較
Similar Compounds
Acetic acid;7-methoxy-3,7-dimethyl-6-phenylthiooct-1-yn-3-ol: Similar structure but with a sulfur atom instead of selenium.
Acetic acid;7-methoxy-3,7-dimethyl-6-phenylsulfinyloct-1-yn-3-ol: Contains a sulfinyl group instead of a phenylselanyl group.
Acetic acid;7-methoxy-3,7-dimethyl-6-phenylsulfonyl-oct-1-yn-3-ol: Features a sulfonyl group in place of the phenylselanyl group.
Uniqueness
The presence of the phenylselanyl group in acetic acid;7-methoxy-3,7-dimethyl-6-phenylselanyloct-1-yn-3-ol distinguishes it from similar compounds. Selenium-containing compounds often exhibit unique reactivity and biological activity compared to their sulfur analogs, making this compound particularly interesting for further study.
特性
CAS番号 |
76436-83-4 |
|---|---|
分子式 |
C19H28O4Se |
分子量 |
399.4 g/mol |
IUPAC名 |
acetic acid;7-methoxy-3,7-dimethyl-6-phenylselanyloct-1-yn-3-ol |
InChI |
InChI=1S/C17H24O2Se.C2H4O2/c1-6-17(4,18)13-12-15(16(2,3)19-5)20-14-10-8-7-9-11-14;1-2(3)4/h1,7-11,15,18H,12-13H2,2-5H3;1H3,(H,3,4) |
InChIキー |
FEJHRIJDBXGQHW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(C)(C(CCC(C)(C#C)O)[Se]C1=CC=CC=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(Dimethylamino)phenyl]phosphonic dichloride](/img/structure/B14438771.png)
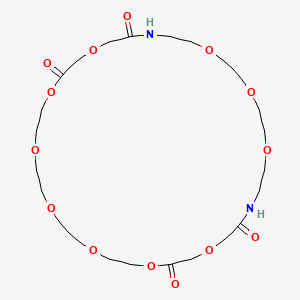
![Dimethyl[(chloroacetyl)amino]propanedioate](/img/structure/B14438799.png)
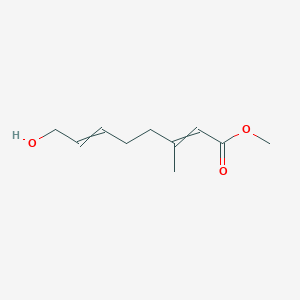

![2-chloro-N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide](/img/structure/B14438813.png)
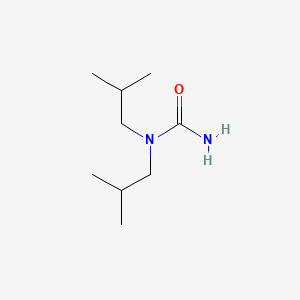
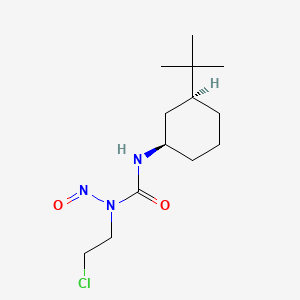
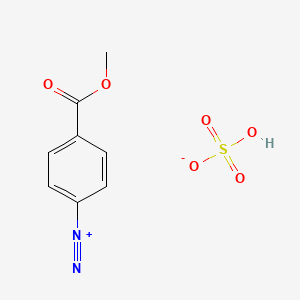
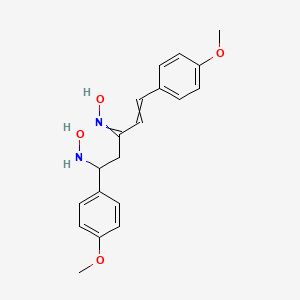

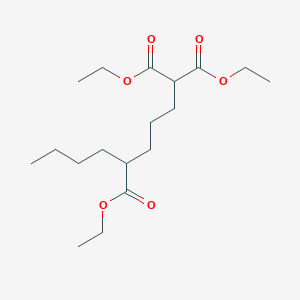
![1-Butyl-4-(4'-hexyl[1,1'-biphenyl]-4-yl)piperazine](/img/structure/B14438835.png)
![N-[(Z)-[1H-benzimidazol-2-yl(nitro)methylidene]amino]aniline](/img/structure/B14438838.png)
